Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate
Overview
Description
“Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C17H27N3O5 . It is used extensively in scientific research due to its versatile applications. It possesses unique properties that make it valuable in drug development, organic synthesis, and chemical biology studies.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C17H27N3O5 . This indicates that the molecule contains 17 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by the specific bonds and functional groups present.
Scientific Research Applications
Synthesis of Biomimetic Compounds
One application involves the synthesis of 5-substituted isoxazole-4-carboxylic esters, aimed towards a biomimetic synthesis of α-cyclopiazonic acid. This process demonstrates the utility of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a related compound, in generating sulfonium salts for large-scale use, potentially applicable to chiral syntheses (Moorthie et al., 2007).
Generation of Imidazopyrimidine and Aminoindole Derivatives
Another significant research application is the transformation of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4- carboxylates into imidazopyrimidine and aminoindole derivatives via intramolecular cyclisation. This reaction pathway underscores the compound's utility in creating heterocyclic compounds with potential pharmacological activities (Marjani & Khalafy, 2010).
Facilitating Drug Synthesis
The synthesis of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate from ethyl N-benzyl-3-oxopiperidine-4-carboxylate highlights another application. This nine-step reaction process includes various modifications and produces a compound with a structured crystal, demonstrating the role of similar compounds in facilitating the synthesis of complex molecules (Wang et al., 2008).
Creation of Marine Alkaloid Analogues
Research also extends to the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, utilizing a one-pot reaction with β-dicarbonyl compounds. This study illustrates the compound's utility in creating structurally diverse and biologically interesting molecules (Carbone et al., 2013).
Properties
IUPAC Name |
ethyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-5-23-15(21)14-10-13(25-19-14)11-20-8-6-12(7-9-20)18-16(22)24-17(2,3)4/h10,12H,5-9,11H2,1-4H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMOPCAPINIZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CN2CCC(CC2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118566 | |
Record name | Ethyl 5-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-21-5 | |
Record name | Ethyl 5-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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